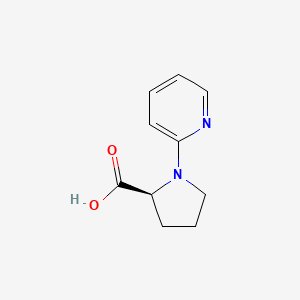

1-Pyridin-2-yl-L-proline

描述

Structure

3D Structure

属性

CAS 编号 |

223448-68-8 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

192.21 g/mol |

IUPAC 名称 |

(2S)-1-pyridin-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,13,14)/t8-/m0/s1 |

InChI 键 |

GTIQLEDULSYILD-QMMMGPOBSA-N |

SMILES |

C1CC(N(C1)C2=CC=CC=N2)C(=O)O |

手性 SMILES |

C1C[C@H](N(C1)C2=CC=CC=N2)C(=O)O |

规范 SMILES |

C1CC(N(C1)C2=CC=CC=N2)C(=O)O |

序列 |

P |

产品来源 |

United States |

Significance of L Proline and Its Derivatives in Modern Organic Synthesis

L-proline, a naturally occurring secondary amino acid, has emerged as a cornerstone of modern organic synthesis, particularly in the realm of organocatalysis. iarjset.comwikipedia.org Its rigid pyrrolidine (B122466) ring structure provides a well-defined chiral environment, making it an effective catalyst for a wide array of asymmetric transformations. organic-chemistry.orgthieme-connect.com

The catalytic prowess of L-proline stems from its bifunctional nature; the secondary amine can act as a Lewis base, while the carboxylic acid functions as a Brønsted acid. nih.gov This dual reactivity allows it to activate substrates through different catalytic cycles, most notably via enamine and iminium ion intermediates. researchgate.net This capability has been harnessed in numerous key carbon-carbon bond-forming reactions, including:

Aldol (B89426) Reactions: L-proline and its derivatives catalyze the direct asymmetric aldol reaction, a fundamental transformation for creating chiral β-hydroxy carbonyl compounds. wikipedia.orgresearchgate.net

Mannich Reactions: These catalysts are highly effective in promoting the asymmetric Mannich reaction to produce chiral β-amino carbonyl compounds. thieme-connect.comnih.gov

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly enantioselective using proline-based catalysts. nih.govmdpi.com

The development of L-proline derivatives, where the basic structure is modified, has further expanded the scope and efficiency of organocatalysis, allowing for fine-tuning of steric and electronic properties to suit specific reactions. organic-chemistry.org The versatility and effectiveness of L-proline have solidified its status as a "privileged" catalyst scaffold in asymmetric synthesis. nih.govmdpi.com

The Role of Pyridine Moieties in Chiral Ligand Design and Catalysis

The pyridine (B92270) ring is a ubiquitous and highly important heterocyclic motif in the design of chiral ligands for asymmetric metal catalysis. chim.itdiva-portal.org Its inclusion in a ligand's structure imparts several beneficial properties that are crucial for effective catalysis. Pyridines are stable, possess well-understood chemistry, and their electronic properties make them excellent ligands for a wide variety of metal ions. diva-portal.org

Key features that make pyridine a valuable component in chiral ligands include:

Coordinating Ability: The nitrogen atom of the pyridine ring is a strong σ-donor, enabling it to coordinate effectively with transition metals. diva-portal.org This coordination is fundamental to the formation of stable and reactive catalytic complexes.

Electronic Tuning: The electronic properties of the pyridine ring can be readily modified by introducing substituents. Electron-donating groups enhance the metal-coordinating ability, while electron-withdrawing groups can influence the reactivity of the metal center. unimi.it

Rigid Scaffold: The aromatic nature of the pyridine ring provides a rigid and well-defined structural backbone. diva-portal.org This rigidity helps in creating a predictable and sterically controlled environment around the metal center, which is essential for transferring chirality from the ligand to the substrate. diva-portal.orgunimi.it

The development of pyridine-containing chiral ligands, such as pyridine-oxazolines (PyBox) and bipyridines, has led to significant advances in a multitude of asymmetric reactions, including hydrogenations, C-H functionalizations, and allylic alkylations. diva-portal.orgrsc.orgnih.gov The challenge often lies in designing ligands that balance high catalytic activity with high stereoselectivity, a problem that innovative designs continuously seek to address. acs.org

Overview of 1 Pyridin 2 Yl L Proline As a Chiral Chemical Entity in Advanced Research

Strategies for N-Functionalization of L-Proline with Pyridyl Moieties

The introduction of a pyridyl group onto the secondary amine of the L-proline scaffold is the key transformation in the synthesis of this compound. This N-functionalization is typically achieved through nucleophilic substitution or reductive amination pathways, leveraging the inherent reactivity of the proline nitrogen. In some advanced applications, the pyridyl group can also serve as a directing group to facilitate further functionalization of the pyrrolidine ring. acs.orgacs.org

Two primary strategies dominate the N-pyridylation of L-proline: amidation and reductive amination.

Amidation: This approach involves the acylation of L-proline with an activated pyridine-2-carboxylic acid derivative, followed by reduction of the resulting amide. While effective, this multi-step process requires careful control of reaction conditions. A more direct route is the nucleophilic aromatic substitution reaction between L-proline and a suitably activated pyridine, such as 2-halopyridine. The success of this method often depends on the reaction conditions, including the choice of solvent, base, and potentially a metal catalyst to facilitate the coupling.

Reductive Amination: A highly efficient and direct method for synthesizing this compound involves the reductive amination of pyridine-2-carboxaldehyde with L-proline. This one-pot reaction typically proceeds by forming an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method is often preferred due to its operational simplicity and the mild conditions required. smolecule.com

| Synthetic Approach | Starting Materials | Key Intermediates | Typical Reagents |

| Amidation/Reduction | L-proline, Pyridine-2-carboxylic acid | N-acylproline | Coupling agents (EDC, DCC), Reducing agents (LiAlH₄) |

| Nucleophilic Substitution | L-proline, 2-Halopyridine | - | Base (e.g., K₂CO₃), optional catalyst (e.g., CuI) |

| Reductive Amination | L-proline, Pyridine-2-carboxaldehyde | Iminium ion | Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) |

Table 1: Comparison of Primary Synthetic Approaches.

The use of protecting groups is a cornerstone of amino acid chemistry, ensuring that specific functional groups react in a controlled manner. thieme-connect.de In the synthesis of this compound, the primary focus is on the protection of the carboxylic acid group of the L-proline starting material.

The most common strategy is to convert the carboxylic acid to an ester, such as a methyl or ethyl ester. This not only protects the carboxyl group from unwanted side reactions but also enhances the solubility of the proline reactant in organic solvents. The tert-butoxycarbonyl (Boc) group is another frequently used protecting group for the amino function in related syntheses, although for N-pyridylation, protection of the carboxyl group is more critical. organic-chemistry.orggoogle.com The choice of protecting group is dictated by its stability under the N-functionalization reaction conditions and the ease of its removal in the final step without compromising the integrity of the product. organic-chemistry.org For instance, an ester can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions after the pyridyl moiety has been successfully installed.

| Protecting Group | Functional Group Protected | Introduction Reagents | Cleavage Conditions |

| Methyl/Ethyl Ester | Carboxylic Acid | Methanol/Ethanol, Acid catalyst (e.g., SOCl₂) | Acid or base hydrolysis (e.g., LiOH, HCl) |

| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, Acid catalyst | Hydrogenolysis (e.g., H₂, Pd/C) |

| Boc (tert-butoxycarbonyl) | Amine (in analogue synthesis) | Boc₂O, Base | Strong acid (e.g., TFA, HCl) google.com |

| Cbz (Carboxybenzyl) | Amine (in analogue synthesis) | Benzyl chloroformate | Hydrogenolysis, HBr/Acetic acid organic-chemistry.org |

Table 2: Common Protecting Groups in Proline Chemistry.

Post-Synthetic Derivatization and Functionalization of the this compound Scaffold

Once the core this compound structure is synthesized, it can serve as a scaffold for further chemical modification to create a library of structural analogues. These modifications can be targeted at several positions on the molecule.

Functionalization of the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring can be functionalized, for example, through palladium-catalyzed C-H activation. acs.orgacs.org This allows for the introduction of aryl or other functional groups at positions such as C-3, C-4, or C-5, creating structurally diverse and complex molecules. A notable strategy, termed "proline editing," involves starting with hydroxyproline, performing the N-pyridylation, and then using the hydroxyl group as a handle for a wide range of subsequent chemical transformations. nih.gov

Modification of the Pyridine Ring: The pyridine ring itself can be substituted. This is typically achieved by starting with a pre-functionalized 2-aminopyridine (B139424) or pyridine-2-carboxaldehyde. For instance, using a bromo-substituted pyridine in the initial synthesis would yield a bromo-derivatized product that can then undergo further cross-coupling reactions like Suzuki or Sonogashira couplings. researchgate.net

Derivatization of the Carboxyl Group: The carboxylic acid functional group is a versatile handle for derivatization. It can be converted into amides, esters, or other functional groups. google.com For example, coupling with various amines via standard peptide coupling reagents (like EDC or HBTU) can generate a diverse array of amide derivatives. organic-chemistry.orgnih.gov

These post-synthetic modifications significantly expand the chemical space accessible from the basic this compound scaffold, allowing for the fine-tuning of its properties for various applications.

Complexation with Transition Metals: Ligand Design Principles and Binding Affinity

The design of ligands based on the this compound framework is guided by the desire to create specific coordination environments for transition metals. The ligand itself possesses a pyridine nitrogen, a proline nitrogen, and a carboxylate oxygen, all of which can participate in binding to a metal center. This multi-dentate character allows for the formation of stable chelate rings, which is a key principle in ligand design for enhancing complex stability.

The binding affinity of this compound and its derivatives for various transition metals is influenced by several factors. These include the nature of the metal ion (its size, charge, and electronic configuration), the solvent system used, and the pH of the solution, which affects the protonation state of the ligand's donor atoms. For instance, the deprotonation of the carboxylic acid group is crucial for its coordination to a metal ion.

The pyridine ring, being a soft donor, generally exhibits a preference for softer metal ions, while the harder carboxylate oxygen favors harder metal ions. The proline nitrogen, a secondary amine, adds to the chelation possibilities. This combination of hard and soft donor atoms makes this compound a versatile ligand capable of coordinating to a wide range of transition metals. The addition of other functional groups to the pyridine or proline rings can further modulate the ligand's electronic and steric properties, thereby fine-tuning its binding affinity and selectivity for specific metals. nih.gov

Table 1: Key Donor Atoms of this compound for Metal Coordination

| Donor Atom | Type | Preferred Metal Ion Character |

| Pyridine Nitrogen | Soft Base | Soft Acids (e.g., Cu(I), Ag(I)) |

| Proline Nitrogen | Borderline Base | Borderline Acids (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) |

| Carboxylate Oxygen | Hard Base | Hard Acids (e.g., Fe(III), Cr(III)) |

This table provides a generalized overview. The actual binding affinity can be influenced by various factors.

Structural Elucidation of Metal-1-Pyridin-2-yl-L-proline Complexes

The structural characterization of metal complexes with this compound is essential for understanding their properties and potential applications. Various analytical techniques are employed to determine the coordination geometry and stereochemistry of these complexes.

Chelation Modes and Stereochemical Influence in Complex Formation

This compound typically acts as a tridentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring, the nitrogen atom of the proline ring, and one of the oxygen atoms of the carboxylate group. This (N,N,O) coordination mode results in the formation of two fused five-membered chelate rings, which enhances the stability of the resulting complex. mdpi.comresearchgate.net The inherent chirality of the L-proline moiety can influence the stereochemistry of the resulting metal complex, potentially leading to the formation of specific diastereomers.

In some instances, the ligand might adopt a bidentate coordination mode, for example, through the proline nitrogen and the carboxylate oxygen (N,O), leaving the pyridine ring uncoordinated or involved in weaker interactions. researchgate.net The specific chelation mode adopted depends on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other competing ligands or counter-ions in the coordination sphere. researchgate.netresearchgate.net

Advanced Spectroscopic Analyses for Coordination Geometry

A variety of spectroscopic techniques are instrumental in elucidating the coordination geometry of metal-1-Pyridin-2-yl-L-proline complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide valuable information about the coordination sites. For instance, a shift in the stretching frequency of the C=N bond in the pyridine ring and the C=O bond of the carboxylate group can indicate their involvement in coordination to the metal ion. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scirp.orgscirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide insights into the coordination geometry. The d-d transitions of the metal ion are sensitive to the ligand field environment, and the position and intensity of these bands can help in assigning a particular geometry, such as octahedral, tetrahedral, or square planar. scirp.orgscirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to probe the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can identify the binding sites.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the formation of the desired complex and determining its mass-to-charge ratio. beilstein-journals.org

Table 2: Spectroscopic Techniques for Characterizing Metal-1-Pyridin-2-yl-L-proline Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (C=N, C=O), evidence of M-N and M-O bond formation. scirp.orgscirp.org |

| UV-Visible (UV-Vis) Spectroscopy | Determination of coordination geometry based on d-d electronic transitions. scirp.orgscirp.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state structure for diamagnetic complexes. |

| Mass Spectrometry (MS) | Confirmation of complex formation and determination of mass-to-charge ratio. beilstein-journals.org |

Rational Design of Metal-1-Pyridin-2-yl-L-proline Catalytic Systems

The unique structural and electronic properties of metal complexes derived from this compound make them attractive candidates for the development of catalytic systems. The rational design of such catalysts involves leveraging the features of both the ligand and the metal center to achieve high efficiency and selectivity in chemical transformations.

The combination of a chiral L-proline backbone and a coordinated transition metal creates a chiral-at-metal center, which is a key strategy in asymmetric catalysis. The steric and electronic environment around the metal can be systematically modified by altering the substituents on the this compound ligand. This allows for the fine-tuning of the catalyst's activity and enantioselectivity for a specific reaction.

For example, copper(I) complexes with L-proline have been shown to be effective catalysts in C-N polycoupling reactions. mdpi.com The L-proline ligand acts as a chelating agent, enhancing the catalytic efficiency of the copper(I) center. mdpi.com Similarly, palladium(II) complexes of proline and its homologs have been investigated for their catalytic reactivity in oxidative coupling reactions. mdpi.com

The design of these catalytic systems often involves creating an accessible coordination site on the metal center where the substrate can bind and undergo transformation. The this compound ligand can act as a "spectator" ligand, providing a stable and well-defined coordination environment, or it can actively participate in the catalytic cycle. The development of such systems holds promise for various organic transformations, including carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Catalytic Applications of 1 Pyridin 2 Yl L Proline

1-Pyridin-2-yl-L-proline in Asymmetric Organocatalysis

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound leverages catalytic cycles analogous to its parent compound, L-proline. The presence of the pyridyl moiety can, however, influence the catalyst's solubility, steric environment, and electronic properties, thereby modulating its reactivity and selectivity.

Enamine and Iminium Ion Catalysis Frameworks in Asymmetric Transformations

The catalytic activity of proline and its derivatives, including this compound, is primarily rooted in their ability to form key reactive intermediates with carbonyl compounds. nih.gov The secondary amine of the proline ring reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. nih.govwikipedia.org This "HOMO-raising" activation allows the carbonyl compound to react with various electrophiles.

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the catalyst can form a transient iminium ion. This "LUMO-lowering" activation renders the substrate more susceptible to attack by nucleophiles at the β-position. The inherent chirality of the this compound backbone effectively shields one face of the reactive intermediate, directing the approach of the reaction partner and thus controlling the stereochemical outcome of the transformation. wikipedia.org The carboxylic acid group within the catalyst is also crucial, often participating in the transition state through hydrogen bonding to further organize the reactants and enhance stereoselectivity. nih.gov

Contributions to Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound, following the principles of proline catalysis, is a capable catalyst for key C-C bond-forming reactions such as the aldol and Michael reactions.

In the asymmetric aldol reaction , the catalyst facilitates the reaction between a ketone and an aldehyde. wikipedia.orgstudylib.net The enamine formed from the ketone and the catalyst attacks the aldehyde, and the chiral environment of the catalyst directs this addition to create a new stereocenter with high enantioselectivity. nih.govlibretexts.org While specific data for this compound is not extensively documented in readily available literature, the performance of analogous proline derivatives suggests its potential for high yields and enantiomeric excesses. For instance, L-proline itself has been shown to catalyze the reaction between acetone (B3395972) and various aldehydes with moderate to good yields and enantioselectivities. studylib.net

The asymmetric Michael addition is another area where proline-type catalysts excel. elsevierpure.comrsc.org In this reaction, a nucleophile, typically an enamine derived from a ketone or aldehyde and the catalyst, adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net The catalyst's ability to form a chiral enamine and guide its conjugate addition leads to the formation of products with high diastereoselectivity and enantioselectivity. Studies on various proline derivatives have demonstrated the versatility of this approach for a wide range of substrates. researchgate.net

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 |

| Isobutyraldehyde | Acetone | 30 | DMSO | 97 | 96 |

| Pentanal | Acetone | - | Acetone/CHCl3 | 22-77 | up to 95 |

Asymmetric Carbon-Heteroatom Bond Formations

Beyond C-C bond formation, proline-based organocatalysts also facilitate the asymmetric formation of bonds between carbon and heteroatoms, such as nitrogen or oxygen. Reactions like α-amination and α-oxygenation introduce chiral centers bearing these functional groups, which are prevalent in pharmaceuticals and natural products. In these reactions, the enamine intermediate reacts with electrophilic nitrogen or oxygen sources. The chiral catalyst again ensures that the new C-N or C-O bond is formed with a high degree of stereocontrol. wikipedia.org

Metal-Catalyzed Reactions Mediated by this compound Ligands

The introduction of the pyridyl group onto the proline scaffold creates a potent bidentate N,N-ligand or N,O-ligand, making this compound highly valuable in asymmetric metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the nitrogen or oxygen atom of the proline moiety can coordinate to a metal center, forming a stable chiral complex that can catalyze a variety of transformations.

Applications in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and C-N coupling reactions, are powerful tools for constructing complex molecules. The efficiency and selectivity of these reactions are heavily dependent on the ligand coordinated to the metal catalyst (commonly palladium or copper). Chiral ligands like this compound can induce asymmetry in these processes, leading to the formation of enantiomerically enriched products.

The use of L-proline as a ligand in copper-catalyzed C-N cross-coupling reactions is well-established, often promoting the reaction under milder conditions and with higher yields. mdpi.com The bidentate nature of ligands derived from proline is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. While specific examples detailing the use of this compound in palladium-catalyzed Suzuki-Miyaura reactions are not abundant, the structural motif is well-suited for such applications. nih.govnih.gov The chiral environment created by the ligand around the palladium center can effectively control the stereochemistry of the reductive elimination step, thereby inducing enantioselectivity.

Table 2: Examples of Proline Derivatives as Ligands in Metal-Catalyzed Reactions Note: This table illustrates the application of the parent L-proline and its general derivatives as ligands, highlighting the potential roles for this compound.

| Reaction Type | Metal Catalyst | Ligand | Substrate 1 | Substrate 2 | Yield (%) |

| C-N Polycoupling | CuI | L-proline | Amino-bromopyridines | - | High |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | Pd(L-Proline)2 | Aryl Halides | Arylboronic Acids | Good to Excellent |

| Aerobic Alcohol Oxidation | Copper | L-proline | Benzylic Alcohols | O2 | High |

Chiral Induction in Other Metal-Promoted Transformations

The utility of this compound as a chiral ligand extends to a broader range of metal-promoted transformations. For instance, in copper-catalyzed asymmetric allylic alkylation, a chiral ligand is essential for controlling the regioselectivity and enantioselectivity of the nucleophilic attack on the allylic substrate. researchgate.netrsc.org The chiral pocket created by the this compound ligand around the copper center can effectively differentiate between the two enantiotopic faces of the allylic intermediate, leading to a highly stereoselective transformation. The combination of the pyrrolidine (B122466) ring and the coordinating pyridine moiety makes it a promising candidate for inducing high levels of chirality in a variety of other metal-catalyzed processes, including hydrogenations and cyclopropanations.

Bifunctional Catalysis and Synergistic Effects in Catalytic Pathways of this compound

The catalytic prowess of L-proline and its derivatives is well-established in the realm of organocatalysis, primarily attributed to their bifunctional nature. This bifunctionality arises from the simultaneous presence of a secondary amine, which can act as a Lewis base, and a carboxylic acid group, which can function as a Brønsted acid. This dual catalytic capability allows for the activation of both nucleophilic and electrophilic partners in a chemical reaction, often leading to highly efficient and stereoselective transformations. In the specific case of this compound, the introduction of a pyridinyl moiety at the nitrogen atom of the proline ring is hypothesized to modulate and potentially enhance this intrinsic bifunctionality, leading to unique synergistic effects.

The fundamental mechanism of bifunctional catalysis by proline-based organocatalysts typically involves the formation of key intermediates such as enamines or iminium ions. The secondary amine of the proline core reacts with a carbonyl compound (an aldehyde or a ketone) to form an enamine, which is a potent nucleophile. Concurrently, the carboxylic acid group can activate an electrophile through hydrogen bonding, bringing it into close proximity with the enamine for a stereocontrolled reaction.

While specific research detailing the catalytic pathways of this compound is not extensively available in the public domain, the influence of the N-pyridyl substituent can be inferred from the general principles of organocatalysis. The pyridine ring, being an electron-withdrawing group, can influence the electronic properties of the proline nitrogen. This electronic modulation could affect the nucleophilicity of the resulting enamine intermediate. Furthermore, the nitrogen atom of the pyridine ring itself can act as a Lewis base or a hydrogen bond acceptor, potentially participating in the organization of the transition state. This could lead to a synergistic effect where both the proline core and the pyridinyl substituent play active roles in the catalytic cycle.

For instance, in a hypothetical aldol reaction catalyzed by this compound, the catalytic cycle could be envisioned as follows:

Enamine Formation: The secondary amine of the proline moiety reacts with a donor ketone to form a chiral enamine intermediate. The electron-withdrawing nature of the pyridyl group might influence the rate of formation and the reactivity of this enamine.

Electrophile Activation and Orientation: The carboxylic acid group of the catalyst activates the acceptor aldehyde via hydrogen bonding. Simultaneously, the pyridyl nitrogen could potentially interact with the aldehyde or other components of the reaction mixture, further organizing the transition state assembly.

Carbon-Carbon Bond Formation: The enamine attacks the activated aldehyde in a stereodefined manner, dictated by the chiral environment of the catalyst. The synergistic coordination involving both the carboxylic acid and the pyridyl group could enhance the stereoselectivity of this step.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

The potential for such synergistic effects makes this compound an intriguing candidate for a variety of asymmetric transformations. However, without dedicated experimental and computational studies on this specific compound, the precise nature and magnitude of these effects remain a subject of scientific inquiry.

To illustrate the typical performance of proline-based bifunctional catalysts in asymmetric synthesis, the following data tables present hypothetical yet representative results for aldol and Michael reactions. These tables are intended to provide a general context for the kind of detailed research findings that would be necessary to fully characterize the catalytic applications of this compound.

Table 1: Hypothetical Catalytic Performance of a Proline-Based Catalyst in an Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |

| 1 | Benzaldehyde | Acetone | DMSO | 25 | 24 | 95 | - | 98 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | DMF | 0 | 48 | 92 | 95:5 | 99 |

| 3 | Isovaleraldehyde | Acetone | NMP | 25 | 36 | 88 | - | 96 |

| 4 | 4-Chlorobenzaldehyde | Cyclopentanone | CH3CN | 10 | 72 | 90 | 92:8 | 97 |

Table 2: Hypothetical Catalytic Performance of a Proline-Based Catalyst in an Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Nitrostyrene | Cyclohexanone | Toluene | 25 | 48 | 91 | 90:10 | 95 |

| 2 | Chalcone | Acetone | Dioxane | 25 | 72 | 85 | - | 92 |

| 3 | Methyl vinyl ketone | Propanal | THF | 0 | 60 | 89 | - | 94 |

| 4 | Diethyl maleate | Dibenzyl malonate | CH2Cl2 | 25 | 96 | 82 | - | 90 |

Further experimental investigation is crucial to elucidate the specific catalytic pathways and synergistic effects of this compound and to populate such tables with empirical data for this promising catalyst.

Mechanistic Investigations into 1 Pyridin 2 Yl L Proline Catalyzed Reactions

Elucidation of Catalytic Cycles and Transient Intermediates

No specific studies detailing the catalytic cycle or identifying transient intermediates for reactions catalyzed by 1-Pyridin-2-yl-L-proline were found.

Transition State Modeling and Analysis of Stereoselectivity

There is no available research on transition state modeling or computational analysis explaining the stereoselectivity of reactions catalyzed specifically by this compound.

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

Information regarding the influence of solvent and specific reaction conditions on the mechanistic pathways of this compound catalyzed reactions could not be located.

Theoretical and Computational Investigations of 1 Pyridin 2 Yl L Proline

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into geometry, stability, and reactivity. japsonline.com For a molecule like 1-Pyridin-2-yl-L-proline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the gas phase or in solution. japsonline.comnih.gov

A primary outcome of such a study would be the optimized three-dimensional structure, revealing key bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic interactions between the pyridine (B92270) ring and the proline moiety.

Furthermore, DFT is used to calculate various electronic properties that describe the molecule's reactivity and charge distribution. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Other calculated parameters would include the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Mulliken charge analysis would provide the partial charges on each atom, offering further detail on the electronic environment within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Description | Expected Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | Energy required to remove an electron | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released when an electron is added | Measures the molecule's ability to be reduced. |

| Global Hardness (η) | Resistance to change in electron distribution | (I-A)/2 |

| Electronegativity (χ) | Power of an atom to attract electrons | (I+A)/2 |

Conformational Analysis and Chiral Recognition Mechanisms

The unique structure of the proline ring imposes significant conformational constraints on molecules. nih.gov For this compound, two major conformational equilibria would be of interest: the puckering of the five-membered pyrrolidine (B122466) ring (endo/exo conformations) and the cis/trans isomerism of the amide-like bond formed between the pyridine nitrogen and the proline nitrogen. nih.govresearchgate.net

Computational conformational analysis, often performed using DFT or other quantum mechanical methods, would involve mapping the potential energy surface of the molecule to identify the most stable low-energy conformers. researchgate.net This analysis would reveal the relative energies of different ring puckers and rotational isomers, providing insight into the molecule's preferred shape in different environments. The solvent can play a crucial role in stabilizing certain conformers, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM).

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. mdpi.com Proline and its derivatives are well-known for their applications in chiral recognition. nih.gov A computational study on this compound would investigate its potential as a chiral selector. This would involve modeling the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the host molecule (this compound) and a pair of enantiomeric guest molecules. By calculating the binding energies for the formation of diastereomeric complexes, researchers can predict the enantioselectivity of the host. The mechanism often relies on a "three-point interaction model" to achieve effective differentiation. mdpi.comrsc.org

| Cis/Trans Isomerism | Rotation around the N-C bond connecting the pyridine and proline rings. | Influences steric hindrance and the potential for intramolecular interactions. |

Computational Prediction of Reactivity and Selectivity in Catalysis

L-proline and its derivatives are among the most celebrated organocatalysts, particularly for asymmetric reactions like aldol (B89426) and Mannich additions. nih.govmdpi.com These reactions typically proceed through an enamine intermediate formed between the proline catalyst and a carbonyl compound. nih.gov

Computational chemistry is a vital tool for predicting the reactivity and stereoselectivity of such catalysts. mdpi.com A theoretical investigation of this compound's catalytic potential would focus on modeling the entire catalytic cycle for a specific reaction, such as the aldol reaction between acetone (B3395972) and an aldehyde.

This involves locating and calculating the energies of all transition states and intermediates along the reaction pathway. nih.gov The rate-determining step is identified as the one with the highest energy barrier. More importantly for asymmetric catalysis, the stereoselectivity is predicted by comparing the activation energies of the transition states leading to the different stereoisomeric products (e.g., R vs. S or syn vs. anti). The predicted enantiomeric excess (% ee) can be calculated from the difference in these activation energies (ΔΔG‡).

Structural analysis of the transition states would reveal the origins of stereoselectivity, highlighting key non-covalent interactions, such as hydrogen bonds or steric repulsions, that favor one pathway over the other. nih.gov This understanding is crucial for the rational design of more efficient and selective catalysts.

Table 3: Parameters for Computational Catalysis Prediction

| Parameter | Method of Calculation | Purpose |

|---|---|---|

| Activation Energy (ΔG‡) | Finding the transition state (TS) structure and its energy relative to reactants. | Determines the reaction rate. A lower barrier means a faster reaction. |

| Reaction Energy (ΔGrxn) | Calculating the energy difference between products and reactants. | Determines the thermodynamic favorability of the reaction. |

| Difference in Activation Energies (ΔΔG‡) | Comparing the ΔG‡ of the two pathways leading to different stereoisomers. | Predicts the enantioselectivity or diastereoselectivity of the reaction. |

Advanced Applications and Future Research Directions

Development of Heterogeneous Catalytic Systems and Immobilization Strategies

The transition of L-proline and its derivatives from homogeneous to heterogeneous catalysis represents a significant advancement in sustainable chemistry. Immobilizing these organocatalysts on solid supports addresses major drawbacks of homogeneous systems, such as catalyst recovery and reuse, which are critical for industrial-scale applications. nih.gov

Researchers have successfully immobilized L-proline on a variety of solid supports, including silica (B1680970) gel, polymeric resins, and advanced nanomaterials like metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.org Strategies for immobilization are diverse and include:

Covalent Grafting: This method involves creating a stable chemical bond between the L-proline molecule and the support material. For instance, L-proline has been covalently attached to silica gel, creating a robust system used for aldol (B89426) reactions in flow chemistry setups. nih.gov

Non-covalent Interactions: Strong non-covalent forces, such as those between polymeric ionic liquids (PILs) and L-proline, have been used to develop effective catalytic networks. researchgate.net

Encapsulation: L-proline can be anchored within the porous structure of materials like MOFs. A Zr-based MOF modified with L-proline (Basu-proline) has been synthesized and used as an efficient, reusable catalyst. researchgate.netnih.gov This approach not only facilitates recovery but can also enhance catalytic activity and selectivity by creating a specific microenvironment for the reaction.

These heterogeneous systems offer the combined advantages of high activity and selectivity, characteristic of homogeneous catalysts, with the operational simplicity and recyclability of heterogeneous catalysts. researchgate.net For example, a lipase (B570770) and L-proline co-immobilized on a MOF created a chiral bioreactor for asymmetric carbon-carbon bond formation. rsc.org The recyclability of these catalysts has been demonstrated over multiple cycles with minimal loss of activity, highlighting their potential for cost-effective and environmentally friendly chemical synthesis. researchgate.netacgpubs.org

Integration into Multicomponent Reactions and Cascade Processes

L-proline is a highly effective catalyst for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acgpubs.org The bifunctional nature of L-proline, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) group, allows it to activate multiple substrates simultaneously and guide complex reaction cascades. nih.gov

L-proline has been instrumental in the synthesis of a wide array of heterocyclic compounds. nih.gov Notable examples include:

Synthesis of Pyridines: It efficiently catalyzes the one-pot, three-component condensation of tetralone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce polysubstituted pyridines. acgpubs.orgacgpubs.org

Formation of Pyrans and Thiopyrans: In the reaction between aromatic aldehydes, malononitrile (B47326), and active methylene (B1212753) compounds, L-proline not only catalyzes the reaction but also induces enantioselectivity, producing chiral pyrans and thiopyrans in good yields. mdpi.comnih.gov

Synthesis of Chromene Derivatives: A reusable L-proline-modified Zr-based MOF has been used to catalyze the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and malononitrile to yield dihydropyrano[3,2-c]chromenes. nih.gov

Cascade Reactions: L-proline can initiate a cascade sequence, such as in the synthesis of dihydro-1H-indeno[1,2-b]pyridines, where it is proposed to catalyze an initial aldol reaction followed by dehydration, Michael addition, and intramolecular cyclization. ias.ac.in

The table below summarizes the performance of L-proline in various MCRs, showcasing its versatility.

| Product Synthesized | Reactants | Catalyst | Yield (%) | Reference |

| Polysubstituted Pyridines | 1-Tetralone, Benzaldehyde, Ammonium Acetate | L-proline | 94% | acgpubs.org |

| Dihydro-1H-indeno[1,2-b]pyridines | Benzaldehyde, Ethyl Acetoacetate, 1,3-Indandione, Ammonium Acetate | L-proline | 95% | ias.ac.in |

| Dihydropyrano[3,2-c]chromenes | 4-Hydroxycoumarin, 4-Chlorobenzaldehyde, Malononitrile | Basu-proline (MOF) | 98% | nih.gov |

| 4H-Pyrans | Benzaldehyde, Malononitrile, 3-Oxo-3-phenylpropanenitrile | L-proline | 83% | mdpi.com |

Exploration of Novel Reaction Pathways and Substrate Scope

Research into L-proline catalysis continues to uncover novel reaction pathways beyond traditional aldol and Mannich reactions. A key area of exploration is its role in cycloaddition reactions. For instance, L-proline has been shown to catalyze the formation of functionalized pyridazines from ketones and aryl-substituted 1,2,4,5-tetrazines. beilstein-journals.org The proposed mechanism involves the formation of an enamine from the ketone and L-proline, which then acts as an electron-rich dienophile in a Diels-Alder reaction with inverse electron demand. beilstein-journals.org

The substrate scope of L-proline-catalyzed reactions is remarkably broad. It effectively catalyzes reactions involving a wide variety of aldehydes and ketones. Studies on multicomponent reactions demonstrate that aromatic aldehydes with both electron-donating and electron-withdrawing substituents can be successfully employed, generally leading to high yields. acgpubs.orgias.ac.in In some cases, aldehydes with electron-withdrawing groups have been observed to produce better yields. ias.ac.in The versatility extends to the ketone or active methylene component, accommodating cyclic ketones, β-ketoesters, and diones. acgpubs.orgmdpi.comias.ac.in

The development of proline-based catalysts has also led to the discovery of unique transformations. For example, L-proline catalysis can facilitate the α-C(sp³)–H oxygenation of tertiary amines in certain pyridine (B92270) derivatives, showcasing its ability to promote selective functionalization. rsc.org This continuous expansion of reaction types and compatible substrates underscores the enduring utility of the proline scaffold in synthetic organic chemistry.

Potential as a Chiral Scaffold for Advanced Functional Materials

The inherent and robust chirality of L-proline makes it an excellent foundational building block, or "scaffold," for the synthesis of more complex chiral molecules and functional materials. mdpi.com Its rigid pyrrolidine (B122466) ring provides a well-defined three-dimensional structure that can be elaborated upon to create new chiral catalysts, ligands, and materials with specific properties.

Applications of L-proline as a chiral scaffold include:

Chiral Ionic Liquids (CILs): L-proline has been used as both the cation and the anion component to develop novel CILs. These materials combine the properties of ionic liquids with chirality, making them promising as recyclable chiral catalysts and solvents for asymmetric reactions, such as Michael additions. mdpi.com

Synthesis of Complex Heterocycles: The proline framework serves as a starting point for constructing other functionalized heterocyclic systems. For example, it has been used to synthesize a series of enantiopure methyl 2-amino-1,3-selenazole-5-carboxylates. researchgate.net

Development of Bioactive Molecules: The chiral structure of L-proline has been leveraged to synthesize novel analogs of existing bioactive compounds. Researchers have developed enantiopure neonicotinoid analogs from L-proline, which have shown significant insecticidal activity. nih.gov This highlights its potential in creating stereochemically defined agrochemicals.

The use of L-proline as a scaffold allows for the transfer of its chirality to a new, often larger, molecular architecture. This is a fundamental strategy in asymmetric synthesis for creating enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

常见问题

Basic: What are the established synthetic routes for 1-Pyridin-2-yl-L-proline, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with L-proline via amide bond formation. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .

- Activation strategies : Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) improve coupling efficiency, with solvent polarity (e.g., DMF vs. THF) affecting reaction rates .

- Stereochemical control : Proline’s rigid pyrrolidine ring minimizes racemization, but temperature (>30°C) and prolonged reaction times may induce epimerization. Post-synthesis HPLC or chiral GC is recommended for purity validation .

Basic: How can spectroscopic and crystallographic methods distinguish this compound from its structural analogs?

Answer:

- NMR :

- X-ray crystallography :

- Ring puckering analysis : Use Cremer-Pople parameters to quantify proline’s endo/exo conformations. Pyridin-2-yl substitution stabilizes specific puckering modes via steric/electronic effects .

- Hydrogen bonding : Intermolecular H-bonds between pyridine N and carboxylic O atoms aid in resolving crystal packing ambiguities .

Basic: What biological roles or enzymatic interactions are hypothesized for this compound, and how can these be tested experimentally?

Answer:

The pyridin-2-yl group may mimic natural cofactors (e.g., NAD⁺) or act as a metal-chelating moiety. Proposed studies include:

- Enzyme inhibition assays : Test competitive inhibition against proline-dependent enzymes (e.g., prolyl hydroxylases) using UV-Vis kinetics .

- Molecular docking : Compare binding affinities with wild-type proline in enzymes like collagenases or peptide transporters .

- Isothermal titration calorimetry (ITC) : Quantify metal-binding thermodynamics (e.g., with Zn²⁺ or Fe²⁺) to validate chelation hypotheses .

Advanced: How do conflicting crystallographic data on this compound’s ring conformation arise, and what analytical strategies resolve these contradictions?

Answer:

Contradictions often stem from:

- Dynamic puckering : Low-barrier interconversion between Cγ-endo and Cγ-exo conformers in solution, leading to averaged crystallographic data .

- Resolution limitations : Low-resolution (<1.0 Å) structures may fail to resolve subtle torsional differences.

Mitigation strategies :

Advanced: What experimental and computational approaches optimize this compound’s enantiomeric excess (ee) in asymmetric catalysis?

Answer:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones during synthesis to enforce desired stereochemistry .

- Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .

- Machine learning : Train models on existing proline-derived catalyst datasets to predict ee outcomes based on substituent electronic parameters (e.g., Hammett σ values) .

Advanced: How can researchers reconcile discrepancies between theoretical (in silico) and experimental binding affinity data for this compound in protein-ligand studies?

Answer:

Discrepancies arise from:

- Solvation effects : Implicit solvent models (e.g., GB/SA) may misestimate entropic contributions. Use explicit solvent MD simulations (≥100 ns) .

- Protonation states : Pyridine’s pKa (~5.5) shifts under physiological conditions. Perform pH-dependent docking with tools like H++ .

- Validation : Combine SPR (surface plasmon resonance) for experimental KD values with MM/PBSA free-energy calculations for cross-verification .

Advanced: What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives across labs?

Answer:

- Standardized protocols : Publish detailed synthetic procedures with raw NMR/FID data in open repositories (e.g., Zenodo) .

- Round-robin testing : Collaborate with ≥3 labs to validate purity (HPLC, [α]D) and biological activity (IC50) .

- Metadata documentation : Track solvent lot numbers, humidity, and catalyst aging effects using ELNs (electronic lab notebooks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。